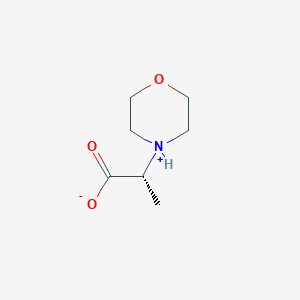

(2R)-2-morpholin-4-ium-4-ylpropanoate

Description

Properties

IUPAC Name |

(2R)-2-morpholin-4-ium-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKUVSYIGOBAR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])[NH+]1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)[O-])[NH+]1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-morpholin-4-ium-4-ylpropanoate typically involves the reaction of morpholine with a suitable propanoate derivative under controlled conditions. One common method is the esterification of morpholine with ®-2-bromopropanoic acid, followed by neutralization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the propanoate group to a corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-Morpholin-4-ium-4-ylpropanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-morpholin-4-ium-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The propanoate group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and methodological insights from crystallographic studies. A key example from the evidence is Propan-2-yl-4-(4-fluorophenyl)-3-hydroxy-6-methyl-2-phenyl-4,5-dihydro-2H-indazole-5-carboxylate (hereafter referred to as Compound A) . Below is a detailed analysis:

Table 1: Structural and Crystallographic Comparison

Key Differences and Implications:

Structural Complexity: Compound A has a polycyclic indazole core with multiple aromatic and polar substituents, whereas this compound is a simpler zwitterionic molecule. This complexity likely results in lower solubility for Compound A compared to the morpholinium derivative.

Crystallographic Refinement: Compound A was resolved using single-crystal X-ray diffraction (293 K) with an R factor of 0.051, indicating moderate precision .

Stereochemical Considerations : The (2R)-configuration of the target compound may lead to distinct packing motifs compared to racemic analogs, a factor critical in pharmaceutical crystallization .

Methodological Insights from Evidence

- Structure Determination: SHELX programs (e.g., SHELXL for refinement, SHELXD for solution) are industry standards for small-molecule crystallography . Their robustness ensures reliable comparisons between compounds like this compound and Complex A.

- Visualization Tools : ORTEP-3 and WinGX enable anisotropic displacement ellipsoid visualization and geometry calculations , which would aid in analyzing bond lengths and angles in the target compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the enantiomeric purity of (2R)-2-morpholin-4-ium-4-ylpropanoate?

- Methodological Answer : Enantiomeric purity can be assessed via chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., amylose or cellulose derivatives). Polarimetry is also applicable, provided the compound exhibits sufficient optical activity. For validation, compare experimental specific rotation values with literature data from authoritative databases like PubChem .

Q. How can the basic structural features of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks, focusing on the morpholine ring (δ ~3.5–4.0 ppm for N-CH groups) and propanoate moiety.

Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1700 cm, N-H in morpholinium at ~2500–3000 cm).

Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control the (2R)-configuration.

- Post-Functionalization : React (R)-2-aminopropanoic acid with morpholine under acidic conditions, followed by ion-exchange chromatography to isolate the morpholinium salt. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice of this compound be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) as described by Bernstein et al. to classify hydrogen bond motifs (e.g., chains, rings). Use crystallographic software like Mercury to visualize interactions and quantify bond distances/angles. Cross-validate with data from the Cambridge Structural Database (CSD) .

Q. What steps should be taken to resolve contradictions between X-ray crystallographic data and NMR-derived conformational models?

- Methodological Answer :

Refinement : Re-analyze X-ray data using SHELXL (e.g., check for twinning, disorder, or thermal motion artifacts) .

Dynamic NMR : Perform variable-temperature NMR to assess conformational flexibility in solution.

Computational Chemistry : Compare solid-state (DFT-optimized crystal structure) and solution-phase (molecular dynamics simulations) conformers .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be evaluated experimentally?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants () or IC values using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Molecular Docking : Use software like AutoDock to predict binding modes, referencing PubChem’s bioactivity data for structural analogs .

Q. What advanced crystallographic techniques are suitable for studying polymorphic forms of this compound?

- Methodological Answer :

- High-Resolution X-ray Diffraction : Resolve subtle structural variations using synchrotron radiation.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and assess crystal quality .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in observed vs. calculated spectroscopic data?

- Methodological Answer :

Error Checking : Verify peak assignments using 2D NMR (COSY, HSQC) and isotopic labeling.

Software Validation : Cross-validate computational predictions (e.g., Gaussian for IR frequencies) with experimental data from NIST .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic equations using tools like GraphPad Prism.

- Bootstrap Analysis : Estimate confidence intervals for EC/IC values to assess reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.